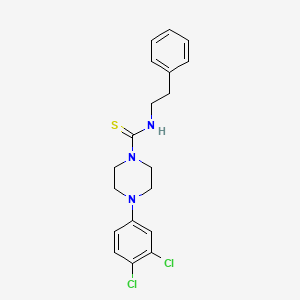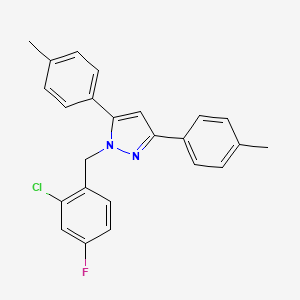![molecular formula C23H15ClF4N2O2 B10923582 1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10923582.png)
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with chlorophenyl and difluoromethoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzaldehyde with 4-(difluoromethoxy)benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then cyclized using hydrazine hydrate to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the cyclization process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions result in derivatives with different functional groups replacing the original substituents .
Scientific Research Applications
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2-({1-[4-(difluoromethoxy)benzoyl]-1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl}sulfanyl)ethanone
- 1-(4-chlorophenyl)-2-[4-(difluoromethoxy)phenyl]-2-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromide
- 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate
Uniqueness
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chlorophenyl and difluoromethoxyphenyl groups makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C23H15ClF4N2O2 |
|---|---|
Molecular Weight |
462.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C23H15ClF4N2O2/c24-18-3-1-2-4-20(18)30-21(15-7-11-17(12-8-15)32-23(27)28)13-19(29-30)14-5-9-16(10-6-14)31-22(25)26/h1-13,22-23H |
InChI Key |
IWGBXUCMLPWSPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis(difluoromethyl)-1-[(5-ethylthiophen-2-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10923504.png)
![(5Z)-5-(2-fluorobenzylidene)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}-1,3-thiazol-4(5H)-one](/img/structure/B10923508.png)
![N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923517.png)

![3-bromo-N'-{(E)-[4-(2-methylpropoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10923524.png)
![3,6-dicyclopropyl-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10923534.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B10923546.png)

![4-(4-chlorophenyl)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10923553.png)
![Methyl 5-(4-chlorophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10923560.png)
![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10923578.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]benzenesulfonohydrazide](/img/structure/B10923587.png)

